4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-bromoketones.
Coupling with Benzamide: The azetidine intermediate is then coupled with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl and azetidinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for δ-subunit-containing GABA receptors, where it modulates inhibitory neurotransmission in the central nervous system . The compound binds to the receptor, influencing its conformation and activity, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: A similar compound with a thiophene and imidazo moiety, studied for its brain-penetrant properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its azetidine ring and pyridinyl group contribute to its versatility in chemical reactions and potential pharmacological applications.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-methoxy-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-7-5-12(6-8-14)16(20)18-13-10-19(11-13)15-4-2-3-9-17-15/h2-9,13H,10-11H2,1H3,(H,18,20) |
InChI Key |
SOWXQIZSPBXHCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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